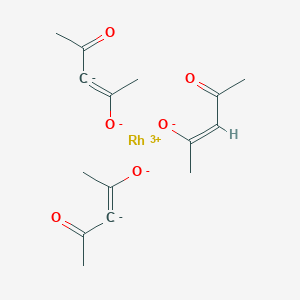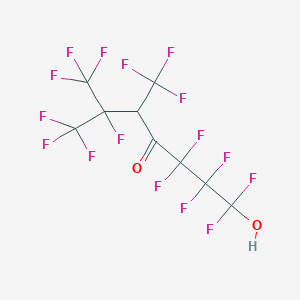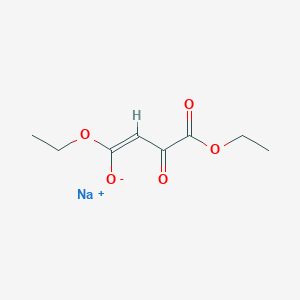
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in industrial processes and its potential in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves specific synthetic routes that ensure the purity and efficacy of the compound. The synthetic process typically involves the use of dialkyl carbonates as auxiliaries in the dewatering of fine-particle solids dispersions . This method is crucial in industries where large quantities of fine-particle solids with high water content need to be processed, such as in mining and sewage treatment plants .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high yields and purity. The process involves the reaction of specific alkyl groups under controlled conditions to produce the desired compound. The use of advanced techniques and equipment ensures that the compound meets the required standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as dialkyl carbonates and other alkyl groups. The conditions for these reactions are carefully controlled to ensure the desired outcomes. For example, the use of specific temperatures and pressures can influence the reaction pathways and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often tailored for specific industrial or research applications, making the compound highly versatile.
Aplicaciones Científicas De Investigación
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in the study of biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and its role in drug development. Additionally, the compound is used in industrial applications, such as in the production of fine-particle solids and other materials .
Mecanismo De Acción
The mechanism of action of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar alkyl groups and those used in similar industrial processes .
Uniqueness: What sets this compound apart from other compounds is its specific synthetic route and its versatility in various applications. The compound’s ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable chemical entity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and specific synthetic routes make it a compound of interest for researchers and industry professionals alike.
Propiedades
IUPAC Name |
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJXBVYNRIJRJ-GZOLSCHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(=O)OCC)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(=O)OCC)/[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
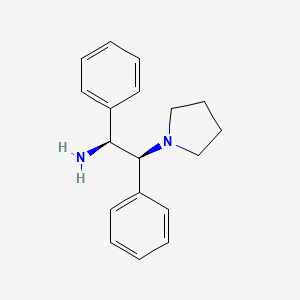
![2-[bis(2-adamantyl)phosphanyl]-N,N-dimethylaniline](/img/structure/B8139604.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/structure/B8139608.png)
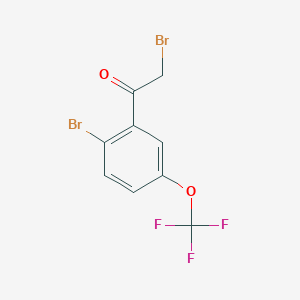
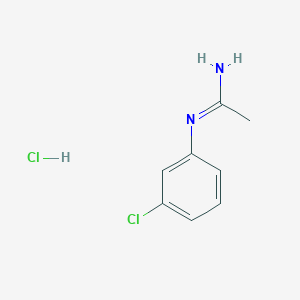
![[6-(Dimethylamino)-4-methylpyridin-3-yl]boronic acid;dihydrochloride](/img/structure/B8139638.png)

![(2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one](/img/structure/B8139644.png)
![N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
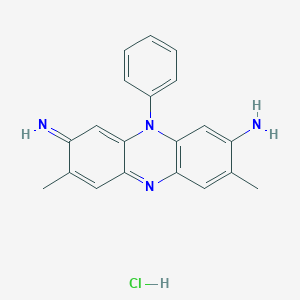
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid](/img/structure/B8139676.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)
